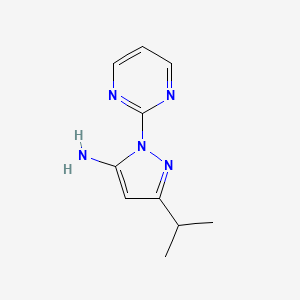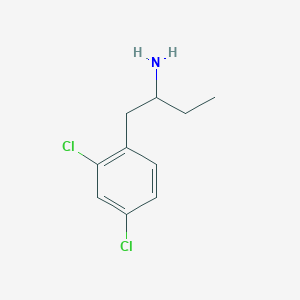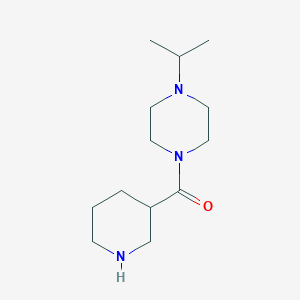
3-(5-メチル-1H-ピラゾール-1-イル)アニリン
説明
3-(5-methyl-1H-pyrazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11N3 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-methyl-1H-pyrazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-methyl-1H-pyrazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品合成
3-(5-メチル-1H-ピラゾール-1-イル)アニリン: は、様々な医薬品化合物の合成に使用されています。 例えば、日本において2型糖尿病治療薬として販売されているテネリグリプチン臭化水素酸塩水和物の製造における重要な中間体です 。この化合物は、複雑な分子構造に組み込まれる能力を持つため、新薬開発に役立ちます。
抗リーシュマニア剤および抗マラリア剤
研究によると、3-(5-メチル-1H-ピラゾール-1-イル)アニリンの誘導体は、強力な抗リーシュマニア活性と抗マラリア活性を示すことが明らかになっています 。これらの化合物は、マウスにおけるリーシュマニア・エチオピカおよびマラリア原虫ベルギー株の臨床分離株に対して合成および試験され、これらの熱帯病の新たな治療法につながる可能性を示す有望な結果が得られています。
タバコモザイクウイルスに対する活性
植物病理学の分野では、3-(5-メチル-1H-ピラゾール-1-イル)アニリンの誘導体がタバコモザイクウイルス(TMV)に対して試験されています 。これらの化合物は、生体内および試験管内で異なる程度の活性を示し、植物保護剤としての可能性を示唆しています。
触媒作用
この化合物は、触媒研究にも使用されています。 3-(5-メチル-1H-ピラゾール-1-イル)アニリンを含むリガンド-Cu錯体は、特にカテコールをo-キノンに酸化するための錯体のカテコラース様活性において、優れた触媒活性を示しています 。この応用は、生体無機化学の分野において重要です。
作用機序
Target of Action
Related compounds such as 2-(5-methyl-1h-pyrazol-1-yl)acetamide derivatives have been identified asandrogen receptor antagonists . Androgen receptors play a crucial role in prostate cancer cells, and blocking this signaling pathway is a key strategy in prostate cancer therapy .
Mode of Action
If we consider the related compounds, they interact with their targets (like androgen receptors) and cause changes that can inhibit the growth of cancer cells .
Biochemical Pathways
Related compounds have been shown to affect theNAD+ salvage pathway , which plays a pivotal role in many biological processes including metabolism and aging .
Result of Action
Related compounds have shown to exhibitanti-proliferative activity against certain cancer cells .
生化学分析
Biochemical Properties
3-(5-methyl-1H-pyrazol-1-yl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives have been shown to exhibit catalytic activity in the oxidation reaction of catechol to o-quinone, mediated by copper complexes . The interaction between 3-(5-methyl-1H-pyrazol-1-yl)aniline and copper ions forms a complex that enhances the catalytic activity, demonstrating its potential as a ligand in metalloenzyme development .
Cellular Effects
3-(5-methyl-1H-pyrazol-1-yl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Pyrazole derivatives have been reported to exhibit cytotoxic effects on several human cell lines, including colorectal RKO carcinoma cells . The compound activates autophagy proteins as a survival mechanism, while the predominant pathway of cell death is p53-mediated apoptosis . This indicates that 3-(5-methyl-1H-pyrazol-1-yl)aniline can significantly impact cell function and viability.
Molecular Mechanism
The molecular mechanism of 3-(5-methyl-1H-pyrazol-1-yl)aniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Pyrazole derivatives have been shown to stabilize radicals through electron-donating and electron-withdrawing groups, although the exact stabilization mechanism remains unclear . Additionally, the compound’s interaction with copper ions in catalytic processes highlights its role in enzyme activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline can change over time. Pyrazole derivatives are known for their stability and thermal properties, with decomposition temperatures ranging from 171 to 270 °C . Long-term studies have shown that these compounds maintain their stability and continue to exhibit biological activity over extended periods . This stability is crucial for their sustained effects on cellular function in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-(5-methyl-1H-pyrazol-1-yl)aniline vary with different dosages in animal models. Studies on pyrazole derivatives have demonstrated that higher doses can lead to increased catalytic activity and potential toxicity . For example, the catecholase activity of copper complexes with pyrazole-based ligands increases with the molar ratio of oxidant-to-substrate . Excessive doses may result in adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications.
Metabolic Pathways
3-(5-methyl-1H-pyrazol-1-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors. Pyrazole derivatives have been shown to influence metabolic flux and metabolite levels . The compound’s interaction with copper ions in catalytic processes suggests its involvement in redox reactions and other metabolic pathways . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-(5-methyl-1H-pyrazol-1-yl)aniline within cells and tissues involve specific transporters and binding proteins. Pyrazole derivatives are known to exhibit unique coordination with metal ions, which can affect their localization and accumulation . The compound’s interaction with copper ions, for instance, facilitates its distribution within the cellular environment, enhancing its catalytic activity .
Subcellular Localization
The subcellular localization of 3-(5-methyl-1H-pyrazol-1-yl)aniline is influenced by targeting signals and post-translational modifications. Pyrazole derivatives have been shown to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is crucial for their activity and function, as it determines their interactions with biomolecules and their overall impact on cellular processes.
特性
IUPAC Name |
3-(5-methylpyrazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQSCEATLOFLCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Fluorophenyl)-1,3-oxazol-2-yl]methanol](/img/structure/B1461330.png)





![2-[4-(Cyclopropylmethyl)piperazin-1-yl]pyridin-3-amine](/img/structure/B1461338.png)


![methyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1461343.png)




